1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Description
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a piperazine-ethanone derivative characterized by two key substituents:
- 3-Methoxybenzoyl group: Attached to the piperazine ring, contributing to electron-rich aromatic interactions.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-6-8-18(9-7-17)28-15-20(24)22-10-12-23(13-11-22)21(25)16-4-3-5-19(14-16)27-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
RGAVKJDTPWWLIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with methoxybenzoyl and methoxyphenoxy groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamines with sulfonium salts to form the piperazine ring.
Reductive amination: This involves the reaction of piperazine derivatives with aromatic aldehydes using reducing agents like sodium cyanoborohydride.
Chemical Reactions Analysis
1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Pharmaceutical Research: It is investigated for its antimicrobial and antifungal properties.
Biological Studies: The compound’s interactions with various enzymes and receptors are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Research Implications
- Antipsychotic Potential: Structural alignment with suggests the target compound may exhibit atypical antipsychotic activity with reduced extrapyramidal side effects.
- Antiparasitic/Antifungal Applications : While lacking direct data, methoxy groups could modulate CYP51 inhibition (as seen in ) or synergize with metal ions (as in ).
- Antiproliferative Screening: Testing against sulfonyl-containing analogs () may reveal novel mechanisms for cancer therapy.
Biological Activity
1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Research indicates that compounds similar to 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone exhibit various mechanisms of action, primarily targeting cellular pathways involved in cancer proliferation and apoptosis. The following mechanisms are particularly notable:
- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics, which is critical for cell division .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Multidrug Resistance Overcoming : Some derivatives have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, making them promising candidates for further development .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate Cancer) | 5.2 | Tubulin inhibition |
| A375 (Melanoma) | 7.8 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 6.5 | MDR overcoming |
In Vivo Studies
In vivo studies using xenograft models have provided insights into the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : Treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
- Toxicity Profile : No significant neurotoxicity was observed at therapeutic doses, indicating a favorable safety profile .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- SMART Compounds : A study involving SMART compounds demonstrated their ability to inhibit growth in both parental and MDR-overexpressing cancer cells, showcasing their potential as effective chemotherapeutic agents .
- Combination Therapy : Research has indicated that combining this class of compounds with existing chemotherapy agents may enhance overall treatment efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
